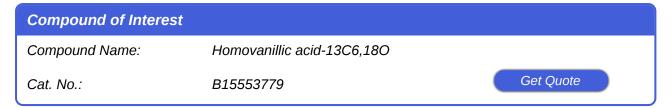


Technical Guide: Homovanillic Acid-¹³C₆, ¹⁸O for Advanced Analytical Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications, certificate of analysis data, and analytical methodologies for Homovanillic acid- $^{13}C_{6}$, ^{18}O . This stable isotopelabeled internal standard is a critical tool for the accurate quantification of Homovanillic acid (HVA) in various biological matrices. HVA, a major metabolite of dopamine, is a key biomarker in neuroscience research and for the diagnosis and monitoring of certain diseases, including neuroblastoma.[1]

Product Specifications

Homovanillic acid-¹³C₆,¹⁸O is a high-purity, stable isotope-labeled compound designed for use in mass spectrometry-based analytical methods. The following table summarizes its key specifications as provided by major suppliers.



Parameter	Specification	Source
Product Name	Homovanillic acid (ring- ¹³ C ₆ ; 4- hydroxy- ¹⁸ O)	[2]
Chemical Formula	H ¹⁸ O ¹³ C ₆ H ₃ (OCH ₃)CH ₂ COOH	[2][3][4]
Labeled CAS Number	202468-52-8	[2][3][4]
Unlabeled CAS Number	306-08-1	[2][3][4]
Molecular Weight	190.13 g/mol	[2]
Chemical Purity	≥98%	[2][4][5]
Isotopic Enrichment (¹³C)	99% (for the six ring carbons)	[2][4]
Isotopic Enrichment (18O)	90-95% (for the 4-hydroxy position)	[2][4]
Form	Neat (individual solid)	[2]
Storage	Store at room temperature, protected from light and moisture.	[2]
Applications	Clinical Mass Spectrometry, Metabolism, Metabolomics	[2][6]

Certificate of Analysis - Representative Data

While a specific certificate of analysis for a single lot was not publicly available, the following table represents the typical data and acceptance criteria presented in such a document, based on supplier specifications and common analytical practices for stable isotope-labeled standards.



Analysis	Specification	Method
Appearance	White to off-white solid	Visual Inspection
Chemical Purity (by HPLC)	≥ 98.0%	High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry	Conforms to structure	Mass Spectrometry (MS)
Isotopic Purity (¹³C)	≥ 99 atom % ¹³ C	Mass Spectrometry
Isotopic Purity (18O)	90-95 atom % ¹⁸ O	Mass Spectrometry
Residual Solvents	Meets USP <467> requirements	Gas Chromatography (GC)
Elemental Analysis	Within ±0.4% of theoretical values	Combustion Analysis

Experimental Protocols

Homovanillic acid-¹³C₆,¹⁸O is primarily utilized as an internal standard in stable isotope dilution mass spectrometry to correct for analyte loss during sample preparation and for variations in instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of HVA in biological fluids like urine and plasma. The use of Homovanillic acid-13C6,18O as an internal standard is crucial for achieving accurate and precise results.[7]

Sample Preparation (Urine)

- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Spike a known volume of urine (e.g., 50 μ L) with a known amount of Homovanillic acid- $^{13}C_{6,}^{18}O$ solution.[7]



- Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.
- Vortex and then centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or vial for analysis.
- The sample may be further diluted with an appropriate solvent (e.g., 0.05% aqueous acetic acid in acetonitrile) before injection.[7]

LC-MS/MS Instrument Parameters

- Chromatographic Column: A reverse-phase column, such as a C16 or C18, is typically used for separation.[7]
- Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Mass Spectrometry: The analysis is performed in the selected reaction monitoring (SRM) mode. The following mass transitions are monitored:
 - Homovanillic acid (HVA): m/z 181 → m/z 137[7]
 - Homovanillic acid-¹³C₆,¹8O: m/z 189 → m/z 145[7]

The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of HVA in the unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for HVA analysis, which requires derivatization to make the analyte volatile.

Sample Preparation and Derivatization

- Spike the urine sample with Homovanillic acid-13C6,18O.
- Perform an extraction of HVA and the internal standard from the sample matrix, often using a solvent like ethyl acetate after acidification.



- Evaporate the organic solvent to dryness under a stream of nitrogen.
- Derivatize the dried residue to create a more volatile and thermally stable compound. A
 common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
 Trimethylchlorosilane (TMCS), which converts the carboxylic acid and hydroxyl groups to
 their trimethylsilyl (TMS) derivatives.

GC-MS Instrument Parameters

- GC Column: A capillary column suitable for the analysis of derivatized organic acids is used.
- Injection Mode: Splitless injection is typically used for trace analysis.
- Mass Spectrometry: The instrument is operated in the selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized HVA and its internal standard.

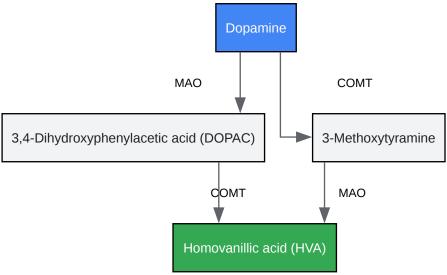
Visualizations

Dopamine Metabolism to Homovanillic Acid

The following diagram illustrates the metabolic pathway from dopamine to homovanillic acid, involving the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).



Metabolic Pathway of Dopamine to Homovanillic Acid



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Caption: Dopamine is metabolized to HVA via two alternative routes involving MAO and COMT.

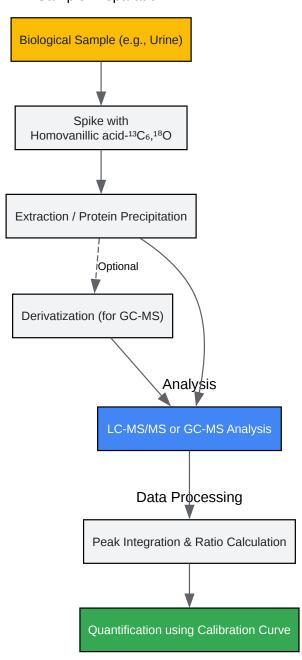
General Analytical Workflow

The diagram below outlines the typical workflow for the quantitative analysis of HVA in a biological sample using a stable isotope-labeled internal standard.



Quantitative Analysis Workflow for HVA

Sample Preparation



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Caption: A typical workflow for HVA analysis from sample collection to final quantification.



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